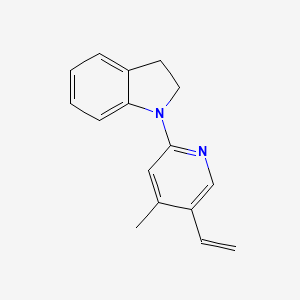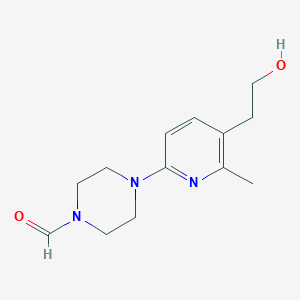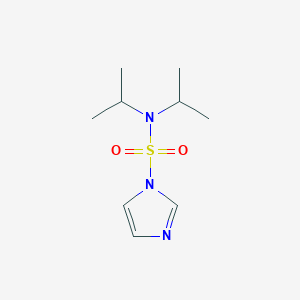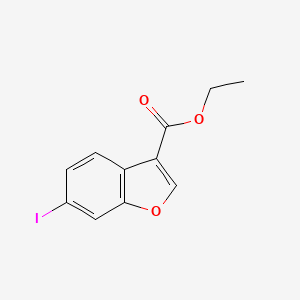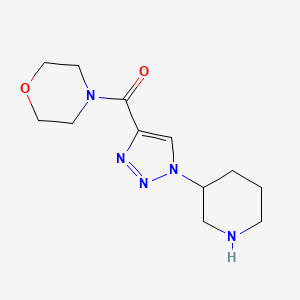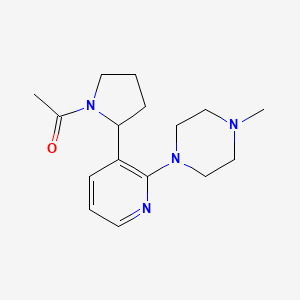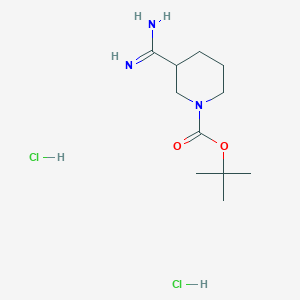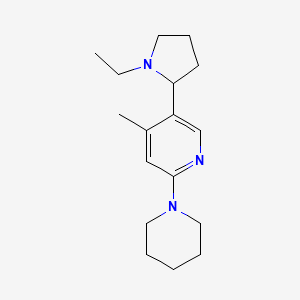
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine is a synthetic organic compound with the molecular formula C17H27N3 and a molecular weight of 273.4 g/mol . This compound is characterized by the presence of a pyridine ring substituted with ethylpyrrolidinyl and piperidinyl groups, making it a unique structure in the field of organic chemistry.
準備方法
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with 1-ethylpyrrolidine and piperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents on the pyridine ring. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with various biological targets.
Medicine: It is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and as a lead compound in drug discovery.
作用機序
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .
類似化合物との比較
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and exhibit diverse biological activities, including antifibrotic and antimicrobial properties.
Substituted N-(pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and share structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H27N3 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
5-(1-ethylpyrrolidin-2-yl)-4-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C17H27N3/c1-3-19-11-7-8-16(19)15-13-18-17(12-14(15)2)20-9-5-4-6-10-20/h12-13,16H,3-11H2,1-2H3 |
InChIキー |
UCHFJJKMYARSRW-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1C2=CN=C(C=C2C)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole](/img/structure/B11805407.png)


